![molecular formula C23H22N4O B1673643 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine CAS No. 213743-31-8](/img/structure/B1673643.png)
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
Overview
Description
“7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Compounds of this class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Enzyme Inhibition
RK-24466 has been identified as a potent inhibitor of certain enzymes. For example, it has shown inhibitory activity against HCK (Hematopoietic Cell Kinase), which is involved in various signaling pathways within cells .
Antimicrobial Activity
Compounds within the pyrrolopyrimidine class have been evaluated for their antimicrobial properties. While specific data on RK-24466 is not detailed, related compounds have shown promise in this field .
Antitumor Effects
Similar pyrrolopyrimidine derivatives have demonstrated antitumor effects in preclinical models, suggesting potential applications of RK-24466 in cancer research .
Integrin Signaling Mediation
RK-24466 has been mentioned in the context of integrin signaling mediation, which plays a crucial role in cell adhesion and migration processes, particularly within the immune system .
Antiviral Efficacy
Although not directly linked to RK-24466, compounds with similar structures have shown antiviral efficacy against SARS-CoV-2 and its variants in vitro, indicating possible research applications in virology .
COVID-19 Treatment Research
KIN001-051 has been studied for its potential use in treating COVID-19. It is part of a combination therapy being evaluated for its efficacy in reducing severe acute respiratory failure and death in hospitalized patients .
Mechanism of Action
Target of Action
RK-24466 primarily targets Lck , a member of the Src family of protein tyrosine kinases . Lck plays a crucial role in the regulation of cell growth and differentiation . It also targets the protein kinase B (Akt) and extracellular signal regulated kinase (ERK) pathways .
Mode of Action
RK-24466 inhibits Lck by binding within the ATP-binding pocket of the enzyme . This interaction results in the suppression of Lck activity, thereby inhibiting the downstream signaling pathways . It also suppresses the Akt and ERK pathways, leading to a decrease in the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and the phosphorylation of retinoblastoma protein (pRb) .
Biochemical Pathways
The inhibition of Lck and the subsequent suppression of the Akt and ERK pathways lead to a decrease in VSMC proliferation and migration . This can have significant effects on various biochemical pathways, particularly those involved in cell growth and differentiation .
Result of Action
The inhibition of Lck and the suppression of the Akt and ERK pathways by RK-24466 lead to a decrease in cell proliferation and migration . This can result in the control of abnormal cell growth, which is a key factor in various diseases, including cancer .
properties
IUPAC Name |
7-cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMETVQKSDIOGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424958 | |
Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |
CAS RN |
213743-31-8 | |
Record name | 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213743-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.